2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane typically involves the reaction of heptafluorobutyl alcohol with an epoxidizing agent . One common method is the reaction of heptafluorobutyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired epoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction . The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation: Oxidative cleavage of the epoxide ring can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are employed to achieve oxidative cleavage.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened derivatives such as alcohols, amines, or thiols.
Reduction: The primary products are alcohols or other reduced forms of the compound.
Oxidation: The major products include diols or other oxidized derivatives.
Scientific Research Applications
2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acetate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is unique due to its combination of an epoxide ring and a heptafluorobutyl group . This structure imparts distinct reactivity and properties, making it valuable in various chemical processes . The presence of multiple fluorine atoms enhances its stability and resistance to degradation, which is advantageous in industrial applications .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNWXQYDINSHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379254 |
Source
|
Record name | 1H,1H-Heptafluorobutyl epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-92-0 |
Source
|
Record name | 1H,1H-Heptafluorobutyl epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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